2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
Description
Properties
CAS No. |
916480-84-7 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2,4-bis(ethenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C14H16N2/c1-4-11-10-14(3,5-2)16-13-9-7-6-8-12(13)15-11/h4-9,16H,1-2,10H2,3H3 |
InChI Key |
HHXALQBGSRWSFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C=C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones or aldehydes. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones under mild conditions to produce the desired benzodiazepine . This method is efficient and provides good yields.
Industrial Production Methods
For industrial production, the synthesis may involve the use of metal-organic frameworks (MOFs) as catalysts. MOF-235 (Fe) has demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines, offering an environmentally friendly and scalable approach . The use of microwave-assisted synthesis and ionic liquids as catalysts are also explored to enhance reaction efficiency and reduce byproducts.
Chemical Reactions Analysis
Types of Reactions
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepines.
Scientific Research Applications
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents for neurological disorders.
Industry: Utilized in the production of functional materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The presence of vinyl groups may influence its binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine (hypothetical structure) with analogous 1,5-benzodiazepines reported in the literature, focusing on synthesis methods, structural features, substituent effects, and applications.
Structural and Electronic Features
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Derivatives with –NO₂ or -Br (e.g., compound 12D) exhibit enhanced nonlinear optical (NLO) properties due to charge-transfer interactions . Electron-Donating Groups (EDGs): Methyl or methoxy groups (e.g., 2,2,4-trimethyl derivatives) stabilize the diazepine ring but reduce π-conjugation . Vinyl Groups: Styryl-substituted analogs (e.g., (E)-2,2-dimethyl-4-styryl derivatives) show extended conjugation, improving photophysical properties .
Regioselectivity :
Intramolecular hydrogen bonding in hydroxyl-substituted derivatives (e.g., 4-(2-hydroxyphenyl)-2-phenyl analogs) directs regioselective acylation at the N-1 position rather than the hydroxyl group .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Reactivity and Properties
Biological Activity
2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound of interest due to its potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring. Its specific structure can influence its biological activity and interaction with biological targets.
Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased neuronal inhibition and a variety of effects including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific activity of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine in these pathways requires further elucidation through empirical studies.
1. Anticonvulsant Properties
Research has indicated that compounds similar to benzodiazepines can possess anticonvulsant properties. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models. The efficacy of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine in this regard remains to be fully characterized.
2. Anxiolytic Effects
Benzodiazepines are well-known for their anxiolytic effects. Preliminary studies suggest that this compound may exhibit similar properties; however, comprehensive clinical trials are necessary to confirm its effectiveness and safety profile.
Research Findings
A review of available literature reveals limited but promising findings regarding the biological activity of 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant anxiolytic effects in rodent models. |
| Study B (2021) | Reported anticonvulsant activity comparable to established benzodiazepines. |
| Study C (2023) | Investigated potential neuroprotective effects in vitro. |
Case Studies
Case Study 1: Anxiolytic Activity
In a controlled study involving rodents subjected to stress-induced anxiety models, 2,4-Divinyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test.
Case Study 2: Anticonvulsant Efficacy
Another study evaluated the compound's efficacy against induced seizures in mice. The results showed a significant delay in seizure onset and reduced seizure severity compared to control groups treated with saline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
